5-Bromo-4-iodopyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-iodopyrimidin-2-amine: is a heterocyclic organic compound with the molecular formula C4H3BrIN3 . This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of both bromine and iodine atoms in its structure makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-iodopyrimidin-2-amine typically involves halogenation reactions. One common method is the selective bromination and iodination of pyrimidine derivatives. The process often starts with the bromination of 2-aminopyrimidine, followed by iodination under controlled conditions to ensure the selective introduction of halogen atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound involves scalable synthetic routes that ensure high yield and purity. The process generally includes the use of palladium-catalyzed cross-coupling reactions, which are efficient and cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-4-iodopyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Arylboronic Acids and Alkynylzincs: Common reagents in Suzuki-Miyaura and Heck reactions.
Major Products: The major products formed from these reactions are various substituted pyrimidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-4-iodopyrimidin-2-amine is widely used as an intermediate in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated pyrimidines on cellular processes. It is also investigated for its potential as a building block in the synthesis of antiviral and anticancer agents .
Industry: The compound is used in the production of various industrial chemicals, including dyes and pigments. Its unique halogenated structure makes it a valuable intermediate in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Bromo-4-iodopyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The halogen atoms in its structure enhance its binding affinity to these targets, leading to various biological effects. The compound can inhibit or activate specific pathways, depending on its interaction with the target molecules .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-iodopyrimidine
- 4-Iodo-2-aminopyrimidine
- 5-Iodopyrimidin-2-amine
Comparison: Compared to similar compounds, 5-Bromo-4-iodopyrimidin-2-amine is unique due to the presence of both bromine and iodine atoms at specific positions on the pyrimidine ring. This unique structure enhances its reactivity and makes it a valuable intermediate in various synthetic applications .
Eigenschaften
CAS-Nummer |
1260784-42-6 |
---|---|
Molekularformel |
C4H3BrIN3 |
Molekulargewicht |
299.90 g/mol |
IUPAC-Name |
5-bromo-4-iodopyrimidin-2-amine |
InChI |
InChI=1S/C4H3BrIN3/c5-2-1-8-4(7)9-3(2)6/h1H,(H2,7,8,9) |
InChI-Schlüssel |
XRVMFXQGWLUBHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=NC(=N1)N)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.